molecular formula C14H20N2O5S B12120797 Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate

Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate

Cat. No.: B12120797
M. Wt: 328.39 g/mol
InChI Key: GIASPWZSNBELLL-UHFFFAOYSA-N
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Description

Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring, a sulfonyl group, and a phenylpropanoate moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate typically involves the reaction of morpholine with sulfonyl chloride, followed by esterification with phenylpropanoic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process may require temperature control to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in cancer research due to its ability to inhibit specific signaling pathways.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer research, it targets signaling pathways like the Wnt/β-catenin pathway, promoting the degradation of β-catenin and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

  • Methyl 3-[(4-methylphenyl)sulfonyl]amino}benzoate
  • 3-[methyl(morpholine-4-sulfonyl)amino]propanenitrile

Comparison: Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit higher potency in enzyme inhibition and greater selectivity in targeting specific signaling pathways .

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

methyl 3-(morpholin-4-ylsulfonylamino)-3-phenylpropanoate

InChI

InChI=1S/C14H20N2O5S/c1-20-14(17)11-13(12-5-3-2-4-6-12)15-22(18,19)16-7-9-21-10-8-16/h2-6,13,15H,7-11H2,1H3

InChI Key

GIASPWZSNBELLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)NS(=O)(=O)N2CCOCC2

Origin of Product

United States

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